

An In-depth Technical Guide to Isopentedrone Hydrochloride: Physical and Chemical Properties

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Compound of Interest

Compound Name: *Isopentedrone*

Cat. No.: *B1652364*

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Introduction

Isopentedrone hydrochloride is a synthetic compound belonging to the substituted cathinone class, which is structurally related to the naturally occurring psychoactive substance in the khat plant.[1] As a structural isomer of pentedrone, where the α -propyl and β -keto groups have switched positions, it has been identified as a byproduct in the synthesis of pentedrone and detected in seized designer drug powders.[2] This technical guide provides a comprehensive overview of the known physical and chemical properties of **Isopentedrone** hydrochloride, intended for forensic and research applications.[2] The physiological and toxicological effects of this compound have not been fully characterized.[2]

Physical and Chemical Properties

Isopentedrone hydrochloride is a crystalline solid with a purity of $\geq 98\%$.[2][3] The hydrochloride salt form significantly enhances its water solubility compared to its free base, a common characteristic utilized in pharmaceutical formulations to improve bioavailability.[1] The compound is stable for at least five years when stored at -20°C .[2]

Table 1: General and Physical Properties of **Isopentedrone** Hydrochloride

Property	Value	Source(s)
Chemical Name	1-(methylamino)-1-phenyl-2-pentanone, monohydrochloride	[2]
Synonyms	1-(Methylamino)-1-phenylpentan-2-one hydrochloride	[3]
Molecular Formula	C ₁₂ H ₁₇ NO • HCl	[2][3]
Molecular Weight	227.7 g/mol	[2][3]
Appearance	A crystalline solid	[2]
CAS Number	1429402-13-0	[2][3][4]
Purity	≥98%	[2]
Storage Temperature	-20°C	[2]
Stability	≥ 5 years	[2]

Table 2: Solubility Data for **Isopentendrone** Hydrochloride

Solvent	Concentration
Dimethylformamide (DMF)	15 mg/ml
Dimethyl sulfoxide (DMSO)	15 mg/ml
Ethanol	20 mg/ml
Phosphate-Buffered Saline (PBS), pH 7.2	10 mg/ml
Source:[2]	

The enhanced solubility in polar solvents is attributed to the presence of the hydrochloride counterion, which allows for strong electrostatic interactions and hydrogen bonding.[1] Conversely, it exhibits limited solubility in nonpolar solvents.[1]

Spectroscopic Data

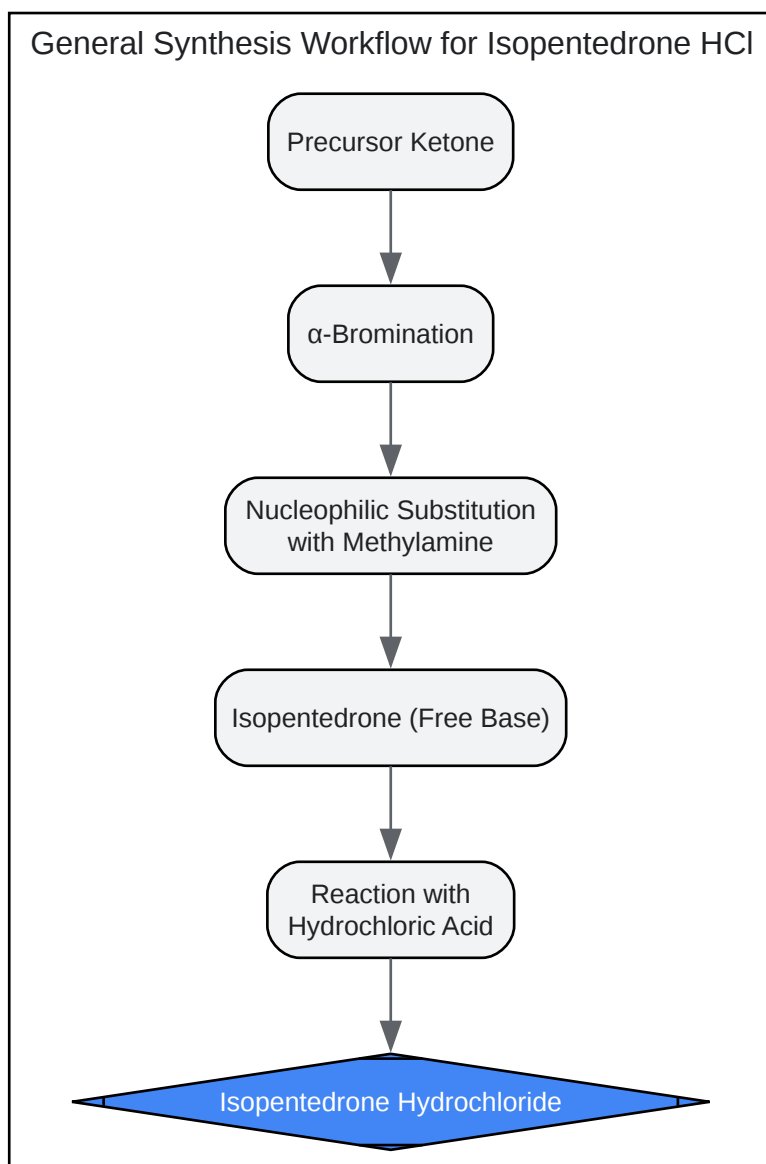
The characterization and identification of **Isopentedrone** hydrochloride are primarily achieved through various spectroscopic methods. A study by Westphal et al. (2012) provides detailed mass, NMR, and IR spectroscopic data for pentedrone and its by-product, **isopentedrone**.^[5]^[6]

- Mass Spectrometry (MS): GC-MS analysis is a common technique for identifying **Isopentedrone**.^[2]^[7]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H- and ¹³C-NMR spectroscopy are used for the structural elucidation of the hydrochloride salt.^[5]^[6]
- Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.^[5]^[6]

Experimental Protocols

General Synthesis Approach

The synthesis of substituted cathinones like **Isopentedrone** typically involves a multi-step process.^[1] While a specific, detailed protocol for **Isopentedrone** is not readily available in the provided search results, a general synthetic route can be inferred.^[8]^[9] The process generally involves the α -bromination of a precursor ketone followed by reaction with an appropriate amine.^[8] The final step is the formation of the hydrochloride salt by reacting the free base with hydrochloric acid to improve stability and solubility.^[1]



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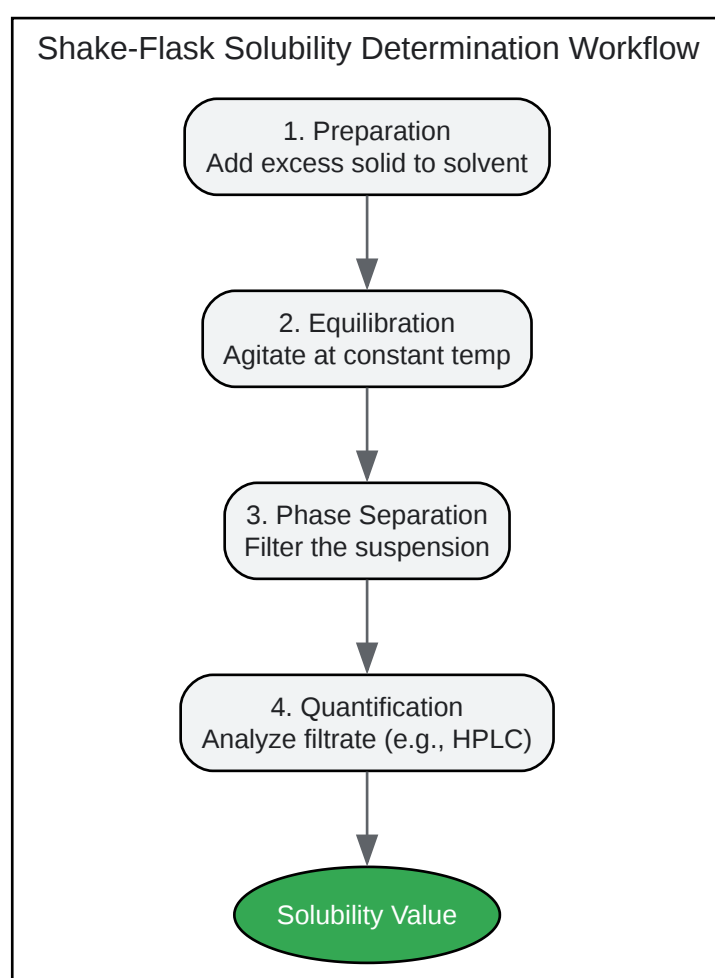
A generalized workflow for the synthesis of **Isopentedrone** HCl.

Analytical Methodology: Solubility Determination (Shake-Flask Method)

A standard method for determining the equilibrium solubility of a compound is the shake-flask method.^[10]

- Preparation: An excess amount of **Isopentedrone** hydrochloride is added to a known volume of the desired solvent in a sealed vial.^[10]

- Equilibration: The vial is agitated in a temperature-controlled environment for a period sufficient to reach equilibrium (e.g., 24-48 hours).[10]
- Phase Separation: The suspension is filtered to separate the undissolved solid from the saturated solution.[10]
- Quantification: The concentration of **Isopentendrone** hydrochloride in the filtrate is determined using an appropriate analytical technique, such as HPLC or UV-Vis spectroscopy.[10]



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Workflow for the shake-flask solubility determination method.

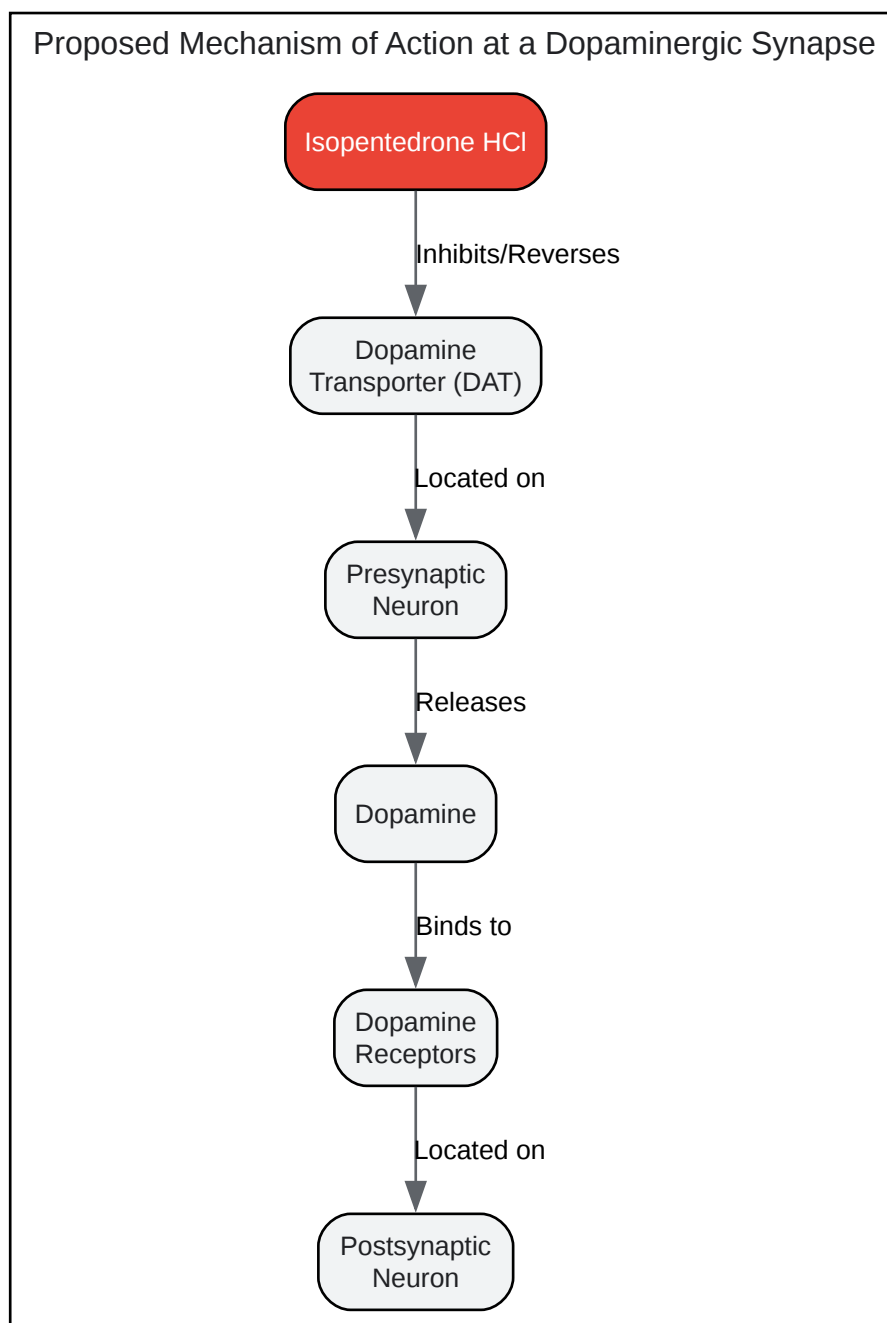
Mechanism of Action

The precise mechanism of action for **Isopentedrone** has not been fully elucidated.^[1] However, based on its structural similarity to other synthetic cathinones, it is presumed to act as a psychomotor stimulant by modulating the levels of monoamine neurotransmitters in the central nervous system.^{[1][11]} Synthetic cathinones typically exert their effects by interacting with the plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).^[11]

These compounds can act as either:

- **Transporter Substrates (Releasers):** They reverse the normal direction of transporter flow, leading to the release of neurotransmitters.
- **Transporter Inhibitors (Blockers):** They block the reuptake of neurotransmitters from the synaptic cleft, increasing their extracellular concentration.^[11]

Studies on related cathinones like pentedrone show a high potency for inhibiting dopamine uptake, suggesting a significant interaction with DAT.^[12] This modulation of monoaminergic systems is responsible for the stimulant effects.^[1]



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Proposed interaction of **Isopentadrone** with the dopamine transporter.

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